molecular formula C9H10BrF2ISi B14032964 (6-Bromo-2,3-difluoro-4-iodophenyl)trimethylsilane

(6-Bromo-2,3-difluoro-4-iodophenyl)trimethylsilane

Cat. No.: B14032964
M. Wt: 391.07 g/mol
InChI Key: AALYJRSCSCDGDE-UHFFFAOYSA-N
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Description

(6-Bromo-2,3-difluoro-4-iodophenyl)trimethylsilane is an organosilicon compound with the molecular formula C9H10BrF2ISi. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenyl ring, along with a trimethylsilyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the halogen atoms . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and conditions is optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-2,3-difluoro-4-iodophenyl)trimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Common solvents include toluene, ethanol, and dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

(6-Bromo-2,3-difluoro-4-iodophenyl)trimethylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Bromo-2,3-difluoro-4-iodophenyl)trimethylsilane involves its ability to participate in various chemical reactions. The presence of multiple halogen atoms and a trimethylsilyl group allows it to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • (6-Bromo-2,3-difluoro-4-iodophenyl)methylsilane
  • (6-Bromo-2,3-difluoro-4-iodophenyl)ethylsilane
  • (6-Bromo-2,3-difluoro-4-iodophenyl)propylsilane

Uniqueness

The uniqueness of (6-Bromo-2,3-difluoro-4-iodophenyl)trimethylsilane lies in its specific combination of halogen atoms and the trimethylsilyl group. This combination provides unique reactivity and selectivity in chemical reactions, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C9H10BrF2ISi

Molecular Weight

391.07 g/mol

IUPAC Name

(6-bromo-2,3-difluoro-4-iodophenyl)-trimethylsilane

InChI

InChI=1S/C9H10BrF2ISi/c1-14(2,3)9-5(10)4-6(13)7(11)8(9)12/h4H,1-3H3

InChI Key

AALYJRSCSCDGDE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C(=C(C=C1Br)I)F)F

Origin of Product

United States

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